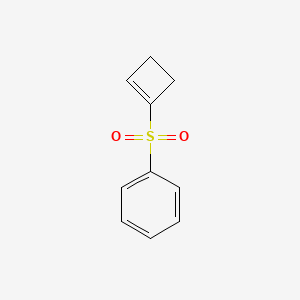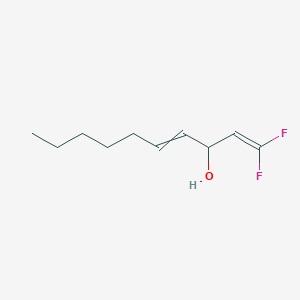
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its multiple methyl groups and a peroxol functional group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of a methyl-substituted hydrazine with a suitable diketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the hydrazine and diketone precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the peroxol group, leading to the formation of simpler pyrazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler pyrazole derivatives.
Aplicaciones Científicas De Investigación
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS), which can modulate various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: Similar in terms of multiple methyl groups and heterocyclic structure.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Shares the pentamethyl substitution pattern.
Uniqueness
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is unique due to its peroxol functional group, which imparts distinct reactivity and potential biological activity. This sets it apart from other methyl-substituted heterocycles, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
137363-39-4 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-hydroperoxy-3,4,4,5,5-pentamethylpyrazole |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)7(3,4)9-10-8(6,5)12-11/h11H,1-5H3 |
Clave InChI |
WQJPWIATEIXNOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N=NC1(C)OO)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




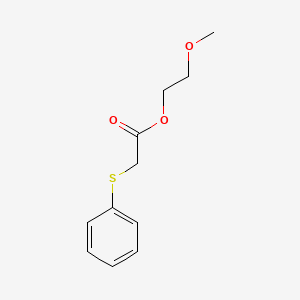
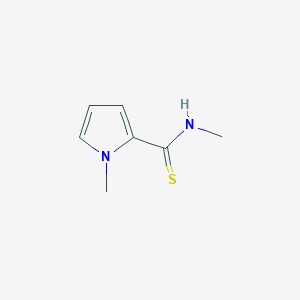
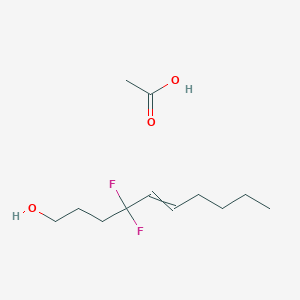
methyl carbonate](/img/structure/B14270203.png)

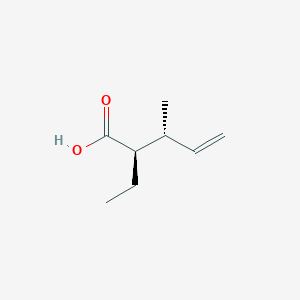
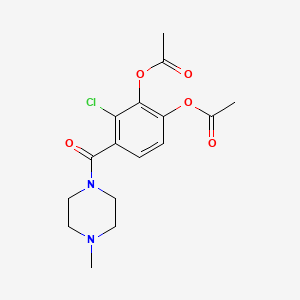
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
